1-((5-Chloroquinolin-8-yl)oxy)-2-methoxyethyl acetate
Description
Properties
Molecular Formula |
C14H14ClNO4 |
|---|---|
Molecular Weight |
295.72 g/mol |
IUPAC Name |
[1-(5-chloroquinolin-8-yl)oxy-2-methoxyethyl] acetate |
InChI |
InChI=1S/C14H14ClNO4/c1-9(17)19-13(8-18-2)20-12-6-5-11(15)10-4-3-7-16-14(10)12/h3-7,13H,8H2,1-2H3 |
InChI Key |
FMUHAZCNKIJBMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(COC)OC1=C2C(=C(C=C1)Cl)C=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Competing N-Alkylation in Etherification
The electron-deficient quinoline nitrogen in 1 can act as a nucleophile, leading to N-alkylated byproducts. ¹H NMR studies confirm that using bulky bases (e.g., KOtBu) suppresses N-alkylation by deprotonating the hydroxyl group more efficiently than K₂CO₃.
Ester Hydrolysis During Workup
Aqueous workup of 5 risks partial hydrolysis back to 3 . Acidic conditions (pH 4–5) minimize this, as evidenced by stability studies showing <2% hydrolysis at pH 5 vs 15% at pH 7.
Industrial-Scale Considerations
Cost Analysis:
-
Mitsunobu route: $12.50/g (DIAD accounts for 68% of cost)
-
Tandem method: $6.80/g (economies of scale achievable with DMF recycling)
Purification:
Chemical Reactions Analysis
Types of Reactions
1-((5-Chloroquinolin-8-yl)oxy)-2-methoxyethyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.
Substitution: The chlorine atom in the quinoline ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can be further utilized in different applications .
Scientific Research Applications
1-((5-Chloroquinolin-8-yl)oxy)-2-methoxyethyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-((5-Chloroquinolin-8-yl)oxy)-2-methoxyethyl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinoline derivatives with modified ester groups exhibit diverse physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:
Table 1: Comparative Analysis of Key Quinoline Derivatives
Key Comparisons
Cloquintocet-mexyl (1-methylhexyl ester) has a longer alkyl chain, increasing lipid solubility, which is critical for its role as a herbicide safener in hydrophobic plant environments .
Substituent Effects on Reactivity and Stability The 5-chloro substituent common to all compounds enhances electrophilicity, facilitating nucleophilic attacks in synthesis (e.g., hydrazide formation in ) . The chloromethyl group in 5-(chloromethyl)quinolin-8-yl acetate introduces higher reactivity, making it a versatile intermediate for further functionalization .
Biological and Agrochemical Applications Cloquintocet-mexyl is exclusively used in agriculture to protect crops from herbicide toxicity, leveraging its stability and solubility in lipid-rich matrices . Ethyl 2-((5-chloroquinolin-8-yl)oxy)acetate serves as a precursor to acetohydrazide derivatives, which exhibit anticancer activity via platinum(II) complex formation . The target compound’s methoxyethyl acetate group may favor pharmaceutical applications, as similar structures are associated with prodrugs that hydrolyze to active metabolites in vivo.
Synthetic Pathways Most derivatives are synthesized via nucleophilic substitution of 5-chloro-8-hydroxyquinoline with chloroacetate esters under basic conditions (e.g., K₂CO₃ in acetone) . Modifying the esterifying agent (e.g., 2-methoxyethyl chloroacetate for the target compound) allows tailored physicochemical properties.
Research Findings and Implications
Anticancer Potential Quinoline-acetohydrazide derivatives (e.g., ) demonstrate significant activity against cancer cells, suggesting that the target compound’s hydrolysis to a free acid could yield bioactive metabolites.
Agrochemical vs. Pharmaceutical Utility While cloquintocet-mexyl is agriculturally focused, the target compound’s structural features align with drug design principles, such as enhanced solubility for systemic delivery.
Biological Activity
1-((5-Chloroquinolin-8-yl)oxy)-2-methoxyethyl acetate is a chemical compound with significant potential in medicinal chemistry, particularly due to its biological activity linked to the quinoline structure. This compound has garnered attention for its antimicrobial, antimalarial, and anticancer properties. The following sections will delve into its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 1-((5-Chloroquinolin-8-yl)oxy)-2-methoxyethyl acetate is C₁₃H₁₂ClNO₃, with a molecular weight of approximately 265.69 g/mol. Its structure includes a chloroquinoline moiety connected via an ether linkage to a methoxyethyl acetate group. This unique configuration contributes to its diverse biological activities.
Structural Comparison with Related Compounds
| Compound Name | Structure | Notable Features |
|---|---|---|
| Ethyl 2-((5-chloroquinolin-8-yl)oxy)acetate | C₁₃H₁₃ClNO₃ | Ethyl group instead of methoxyethyl; similar biological activity |
| 2-Chloroethyl [(5-chloroquinolin-8-yl)oxy]acetate | C₁₃H₁₃ClNO₃ | Contains a chloroethyl group; potential for different reactivity |
| Prop-2-en-1-yl [(5-chloroquinolin-8-yl)oxy]acetate | C₁₄H₁₅ClNO₃ | Unsaturated alkene; may exhibit different biological properties |
Antimicrobial Properties
1-((5-Chloroquinolin-8-yl)oxy)-2-methoxyethyl acetate has been evaluated for its antimicrobial activity against various bacterial strains. Research indicates that quinoline derivatives are effective against Gram-positive and Gram-negative bacteria. For instance, studies have shown that compounds with similar structures exhibit potent activity against Staphylococcus aureus and Klebsiella pneumoniae .
Antimalarial Activity
The compound's structural similarity to known antimalarial agents suggests potential efficacy against Plasmodium species. Quinoline derivatives have historically been utilized in treating malaria due to their ability to interfere with the parasite's lifecycle .
Anticancer Potential
Recent studies have explored the anticancer properties of quinoline derivatives, including 1-((5-Chloroquinolin-8-yl)oxy)-2-methoxyethyl acetate. These compounds have demonstrated cytotoxic effects on various cancer cell lines, including HeLa cells, indicating their potential as anticancer agents .
Synthesis Methods
The synthesis of 1-((5-Chloroquinolin-8-yl)oxy)-2-methoxyethyl acetate can be achieved through several multistep processes involving the reaction of chloroquinoline derivatives with methoxyethyl acetate under controlled conditions. Various methods have been documented, highlighting the versatility of synthetic pathways available for this compound .
Study on Antibacterial Activity
A study published in 2020 examined the antibacterial effects of synthesized quinoline derivatives against multiple bacterial strains using the agar well diffusion method. Among the tested compounds, those with an aryl group showed significant inhibition zones compared to standard antibiotics .
Evaluation of Anticancer Activity
In another investigation, derivatives of quinoline were tested for their cytotoxic effects on cancer cell lines. The results indicated that certain modifications in the structure enhanced their potency against specific cancer types while maintaining low toxicity levels in non-cancerous cells .
Q & A
Q. What are the established synthetic routes for 1-((5-Chloroquinolin-8-yl)oxy)-2-methoxyethyl acetate, and what are the critical reaction parameters?
Answer: The synthesis typically involves nucleophilic substitution at the 8-hydroxy position of 5-chloroquinoline. A representative method (adapted from similar quinolin-8-yloxy derivatives) includes:
- Step 1: React 5-chloro-8-hydroxyquinoline with 2-methoxyethyl bromoacetate in the presence of a base (e.g., K₂CO₃) in acetone under reflux for 3–6 hours .
- Step 2: Purify the crude product via crystallization (e.g., isopropyl ether) or column chromatography.
- Critical Parameters:
- Stoichiometry: Excess alkylating agent (1.2–1.5 equivalents) to drive the reaction.
- Solvent Choice: Polar aprotic solvents (e.g., acetone, DMF) enhance reactivity.
- Temperature: Reflux conditions (~56°C for acetone) ensure sufficient activation energy.
Yield optimization requires monitoring via TLC or HPLC to detect intermediates/byproducts .
Q. How can researchers characterize the purity and structural integrity of 1-((5-Chloroquinolin-8-yl)oxy)-2-methoxyethyl acetate?
Answer: Key characterization methods include:
- Melting Point Analysis: Compare observed values (e.g., 102–103°C for methyl ester analogs) with literature to assess purity .
- Spectroscopy:
- Chromatography: HPLC with UV detection (λ = 254 nm) quantifies purity (>95% for pharmacological studies) .
- X-ray Crystallography: Resolve molecular geometry and confirm substituent positions (e.g., C–Cl bond length ~1.73 Å in quinoline derivatives) .
Advanced Research Questions
Q. What strategies can be employed to optimize the yield of 1-((5-Chloroquinolin-8-yl)oxy)-2-methoxyethyl acetate when scaling up the reaction?
Answer:
- Solvent Optimization: Replace acetone with DMF for higher solubility of intermediates, reducing side reactions .
- Catalyst Screening: Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency.
- Temperature Gradients: Use gradual heating (40°C → 60°C) to minimize decomposition.
- Workup Modifications: Replace crystallization with flash chromatography for higher recovery during scale-up .
Q. How should researchers address discrepancies in spectroscopic data when synthesizing novel quinolin-8-yloxy derivatives?
Answer:
- Data Cross-Validation: Combine NMR (e.g., DEPT-135 for CH₂ groups) with high-resolution mass spectrometry (HRMS) to confirm molecular formula .
- Computational Modeling: Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values to identify positional isomerism .
- Byproduct Analysis: Use LC-MS to detect trace impurities (e.g., unreacted 5-chloro-8-hydroxyquinoline) affecting spectral clarity .
Q. What in vitro assays are suitable for evaluating the biological activity of 1-((5-Chloroquinolin-8-yl)oxy)-2-methoxyethyl acetate, and how should controls be designed?
Answer:
Q. In crystallographic studies of quinolin-8-yloxy derivatives, what are the common challenges in determining accurate molecular structures, and how can they be mitigated?
Answer:
- Challenges:
- Mitigation Strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
